molecular formula C23H19ClN4O7S2.Na<br>C23H19ClN4NaO7S2 B1603137 Acid Yellow 40 CAS No. 6372-96-9

Acid Yellow 40

Cat. No.: B1603137
CAS No.: 6372-96-9
M. Wt: 586.0 g/mol
InChI Key: YANGVYQANXOMGE-UHFFFAOYSA-N
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Description

NSC-47729 is a compound that has garnered interest in the scientific community due to its potential applications in various fields. It is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of NSC-47729 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

NSC-47729 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC-47729 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, it has been studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, NSC-47729 is being investigated for its potential therapeutic applications, including its use as an anticancer agent. In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of NSC-47729 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

NSC-47729 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include NSC-58046 and NSC-88915. These compounds share certain structural features and properties with NSC-47729 but differ in their specific applications and effects. The comparison of these compounds can provide insights into the unique characteristics and potential advantages of NSC-47729.

References

Properties

CAS No.

6372-96-9

Molecular Formula

C23H19ClN4O7S2.Na
C23H19ClN4NaO7S2

Molecular Weight

586.0 g/mol

IUPAC Name

sodium;5-chloro-2-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate

InChI

InChI=1S/C23H19ClN4O7S2.Na/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32;/h3-13,22H,1-2H3,(H,30,31,32);

InChI Key

YANGVYQANXOMGE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C.[Na]

6372-96-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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